molecular formula C17H17BrN2O4 B2416132 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 944898-06-0

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B2416132
CAS No.: 944898-06-0
M. Wt: 393.237
InChI Key: XEZWFOFSJBYHOK-VXLYETTFSA-N
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Description

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring. This compound is notable for its unique structural features and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides, leveraging its strong electron-withdrawing properties to enhance efficacy.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the active site. This interaction can modulate the activity of the target, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyrazole: Another compound with a trifluoromethyl group, used in similar applications.

    Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.

    Trifluoromethylbenzene: Utilized in the synthesis of various organic compounds.

Uniqueness

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2O3/c5-4(6,7)3-9-8-1(12-3)2(10)11/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLONTOEZSMACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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